molecular formula C13H9NO2 B12348592 9(10H)-Acridinone, 4-hydroxy- CAS No. 31231-39-7

9(10H)-Acridinone, 4-hydroxy-

Cat. No.: B12348592
CAS No.: 31231-39-7
M. Wt: 211.22 g/mol
InChI Key: IHQWDTIWYJZZAJ-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 4-hydroxy- is a derivative of acridine, a heterocyclic organic compound This compound is characterized by the presence of a hydroxyl group at the 4th position and a ketone group at the 9th position of the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 4-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with formic acid, followed by cyclization to form the acridinone core. The hydroxylation at the 4th position can be achieved through various methods, including direct hydroxylation using oxidizing agents or via intermediate steps involving protection and deprotection strategies.

Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 4-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, catalytic processes, and the use of green chemistry principles to minimize environmental impact.

Types of Reactions:

    Oxidation: 9(10H)-Acridinone, 4-hydroxy- can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroxyacridine derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

  • Quinone derivatives from oxidation.
  • Hydroxyacridine derivatives from reduction.
  • Various substituted acridines from electrophilic substitution.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 4-hydroxy- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

    4-Hydroxyquinoline: Similar in structure but with a quinoline core.

    4-Hydroxycoumarin: Contains a coumarin core and is known for its anticoagulant properties.

    4-Hydroxy-2-pyrone: A pyrone derivative with diverse biological activities.

Uniqueness: 9(10H)-Acridinone, 4-hydroxy- is unique due to its acridine core, which provides distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

31231-39-7

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

4-hydroxy-10H-acridin-9-one

InChI

InChI=1S/C13H9NO2/c15-11-7-3-5-9-12(11)14-10-6-2-1-4-8(10)13(9)16/h1-7,15H,(H,14,16)

InChI Key

IHQWDTIWYJZZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)O

Origin of Product

United States

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